3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine
Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. It may also include the type of compound it is (for example, whether it’s an organic or inorganic compound, a polymer, etc.) and its role or use (for example, whether it’s used as a reagent in a particular type of chemical reaction, as a medication, etc.).
Synthesis Analysis
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This would involve a discussion of the compound’s molecular structure, which could be determined using techniques such as X-ray crystallography or NMR spectroscopy. The analysis would include a discussion of the compound’s bonds, its geometry, and any interesting structural features.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions that are used to synthesize the compound, as well as reactions that the compound itself undergoes.Physical And Chemical Properties Analysis
This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Applications in Fine Organic Synthesis
The compound 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine, as part of the oxazole derivatives, is significant in fine organic synthesis, particularly in the production of pharmaceuticals, dyes, and high-energy materials. Such compounds are integral to creating agricultural products, corrosion inhibitors, and heat-resistant polymers, highlighting their versatility in different industrial applications (Nazarov et al., 2021).
Catalytic Synthesis and Medicinal Applications
Oxazole derivatives, including 3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine, play a crucial role in catalytic synthesis. They serve as core units in the structure of potent medicinal compounds, used in pharmaceutical, agrochemical, and material sciences. The catalytic synthesis of such compounds is a key area of research due to their broad utility and versatility in creating novel, promising molecules (Shinde et al., 2022).
Applications in Sorbent Design
Amine-functionalized sorbents, which can include derivatives of oxazole compounds, are increasingly relevant for environmental applications, like the removal of persistent fluoro-organic chemicals from water supplies. Their design considers electrostatic interactions, hydrophobic interactions, and sorbent morphology, showcasing the compound's potential in addressing environmental challenges (Ateia et al., 2019).
Role in Synthetic Organic Chemistry
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine, as part of the oxazole derivatives, is significant in synthetic organic chemistry, contributing to the development of various cyclic and heterocyclic compounds. These derivatives are used in synthesizing amides, pyrrolones, and other complex structures, demonstrating the compound's importance in advancing synthetic methodologies (Kamneva et al., 2018).
Safety And Hazards
This would include a discussion of any safety concerns or hazards associated with the compound. This could include toxicity information, as well as information on how to handle and store the compound safely.
Future Directions
This would involve a discussion of potential future research directions. For example, if the compound has medicinal properties, future research could involve developing more effective versions of the compound, or finding new uses for it.
I hope this general information is helpful. If you have a specific compound or topic you’d like information on, feel free to ask!
properties
IUPAC Name |
3-(2,4-difluorophenyl)-1,2-oxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F2N2O/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLVIVKGGLGGEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NOC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenyl)-1,2-oxazol-5-amine | |
CAS RN |
1021245-84-0 | |
Record name | 3-(2,4-difluorophenyl)-1,2-oxazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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